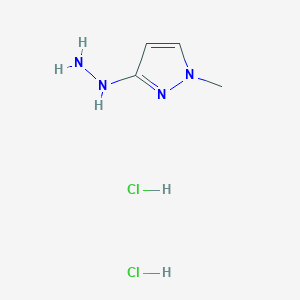

3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride

描述

属性

IUPAC Name |

(1-methylpyrazol-3-yl)hydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c1-8-3-2-4(6-5)7-8;;/h2-3H,5H2,1H3,(H,6,7);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDBRXYAFLDOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803566-07-5 | |

| Record name | 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of 3-hydrazinyl-1-methyl-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The general reaction scheme is as follows:

Starting Material: 3-hydrazinyl-1-methyl-1H-pyrazole

Reagent: Hydrochloric acid

Reaction Conditions: The reaction is typically conducted at room temperature with stirring until the formation of the dihydrochloride salt is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

科学研究应用

Synthesis and Chemical Properties

3-Hydrazinyl-1-methyl-1H-pyrazole dihydrochloride can be synthesized through various methods, typically involving the hydrazine derivatives of pyrazole. The compound's chemical structure is characterized by the presence of a hydrazine group attached to a pyrazole ring, which contributes to its biological activity. Its molecular formula is with a molecular weight of 136.14 g/mol.

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, have significant antimicrobial properties. Studies have shown efficacy against various bacterial and fungal strains, suggesting potential use in treating infections .

Anticancer Properties

Certain pyrazole derivatives have been investigated for their anticancer effects. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazole structure can enhance cytotoxicity against specific cancer types .

Neurological Applications

There is emerging evidence that pyrazole derivatives may have neuroprotective effects. Compounds similar to this compound have been studied for their potential in treating neurological disorders such as epilepsy and multiple sclerosis due to their ability to modulate neurotransmitter systems .

Case Studies

Several studies highlight the applications of this compound:

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. The presence of the hydrazine moiety is crucial for its biological activity. Variations in substituents on the pyrazole ring can lead to enhanced potency and selectivity towards specific biological targets.

作用机制

The mechanism of action of 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

相似化合物的比较

Key Observations :

- Hydrazinyl vs. Azetidinyl/Amino Groups: The hydrazinyl group in the target compound offers distinct reactivity for condensation reactions (e.g., hydrazone formation), whereas azetidinyl (in ) or aniline (in ) groups enable nucleophilic substitutions or aromatic interactions .

- Salt Form: Dihydrochloride salts generally exhibit higher water solubility than mono-hydrochloride derivatives, which is critical for bioavailability in pharmaceutical formulations .

生物活性

3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C4H8N4·2ClH

- Molecular Weight : 171.06 g/mol

This compound features a hydrazinyl group, which is pivotal for its biological reactivity and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways, leading to its observed pharmacological effects.

Pharmacological Effects

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit a range of pharmacological activities:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : Pyrazole derivatives have been explored for their anticancer properties. In vitro studies have reported cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer. For example, specific compounds showed high selectivity against colon cancer cell lines with GI50 values indicating potent activity .

- Anti-inflammatory Effects : The compound has also been implicated in anti-inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO) and TNF-α .

Comparative Biological Activity

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Exhibits significant antimicrobial activity with low MIC values; cytotoxic against cancer cell lines |

| 3-hydroxy-1-methyl-1H-pyrazole | Varies | Different reactivity due to hydroxyl group |

| 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride | Varies | Contains amino groups affecting biological behavior |

Antimicrobial Study

In a recent study evaluating the antimicrobial efficacy of several pyrazole derivatives, compounds derived from this compound were tested against a panel of pathogens. The results indicated that these derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for managing chronic infections .

Anticancer Research

Another significant study focused on the anticancer properties of pyrazole derivatives highlighted the effectiveness of this compound in inducing apoptosis in cancer cells. The study utilized various assays to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydrazinyl-1-methyl-1H-pyrazole dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. Starting materials may include 1-methylpyrazole derivatives and hydrazine precursors. Key steps include:

- Reaction Conditions : Refluxing in polar aprotic solvents (e.g., ethanol, methanol) under controlled pH and temperature .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the dihydrochloride salt .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of hydrazine derivatives .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement of crystal structures, leveraging high-resolution data to resolve hydrogen bonding and chloride ion positions .

- NMR Spectroscopy : H and C NMR to verify hydrazinyl and methyl group connectivity (e.g., δ ~2.5 ppm for methyl protons) .

- Elemental Analysis : Validate chloride content and stoichiometry via combustion analysis .

Advanced Research Questions

Q. What challenges arise in experimental design when assessing the compound’s reactivity in cross-coupling reactions?

- Key Challenges :

- Salt Interference : The dihydrochloride form may require neutralization (e.g., with KCO) to free the hydrazine base for catalysis, risking side reactions .

- Solubility Limitations : Use polar solvents (DMF, DMSO) to enhance solubility, but ensure compatibility with metal catalysts (e.g., Pd-based systems) .

- Byproduct Formation : Monitor for hydrazine oxidation products using LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Compare IC values across identical cell lines (e.g., HepG2 vs. MCF-7) and control for salt-form stability .

- Impurity Profiling : Use HPLC to rule out contaminants (e.g., unreacted hydrazine) that may skew bioactivity results .

- Pharmacokinetic Variability : Assess bioavailability differences between freebase and dihydrochloride forms in in vivo models .

Q. What computational methods are effective for predicting interactions between this compound and biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- MD Simulations : GROMACS for simulating ligand-receptor stability, focusing on hydrazine’s hydrogen-bonding propensity .

- QSAR Modeling : Correlate substituent effects (e.g., methyl group lipophilicity) with activity trends .

Q. How does the hydrochloride counterion influence the compound’s pharmacokinetics and stability?

- Critical Factors :

- Solubility Enhancement : Dihydrochloride salts improve aqueous solubility, facilitating in vitro assays but may alter membrane permeability .

- pH-Dependent Stability : Assess degradation kinetics under physiological pH (4–7.4) using accelerated stability testing .

- Salt Dissociation : Monitor chloride ion release via ion chromatography in buffered solutions .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

- Methodology :

- HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., 0.1% TFA in acetonitrile/water) and detect at λ = 254 nm .

- LC-MS/MS : Employ ESI+ mode for ionization, targeting m/z peaks corresponding to the molecular ion ([M+H]) .

- Sample Preparation : Protein precipitation with acetonitrile for serum/plasma samples to reduce matrix interference .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。